molecular formula C13H19NO3S B5197807 1-(4-Methoxyphenyl)sulfonylazepane CAS No. 6127-94-2

1-(4-Methoxyphenyl)sulfonylazepane

Cat. No.: B5197807
CAS No.: 6127-94-2
M. Wt: 269.36 g/mol
InChI Key: UJAWMMNHHGSXBJ-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Contemporary Organic Synthesis

Nitrogen-containing heterocycles are integral to the design and synthesis of a vast number of biologically active molecules and functional materials. wisdomlib.orgnumberanalytics.com Their prevalence in nature is exemplified by their presence in alkaloids, amino acids, vitamins, and nucleic acids. researchgate.net In the realm of synthetic chemistry, these heterocycles serve as versatile building blocks and intermediates. numberanalytics.com The nitrogen atom within the heterocyclic ring can act as a hydrogen bond acceptor or donor, and its lone pair of electrons can participate in coordination with metal ions, influencing the molecule's conformation and reactivity. msesupplies.comnumberanalytics.com This ability to engage in various non-covalent interactions is a key reason for their frequent appearance in the structures of pharmaceuticals, where they often play a critical role in binding to biological targets like proteins and enzymes. researchgate.net

The structural diversity of nitrogen heterocycles is immense, ranging from simple three-membered rings like aziridines to complex fused systems. numberanalytics.com This diversity allows for fine-tuning of steric and electronic properties, which is crucial in the development of new drugs and materials. numberanalytics.com Furthermore, nitrogen heterocycles are central to the field of catalysis, where they can function as ligands for transition metal catalysts or as organocatalysts themselves. numberanalytics.comnumberanalytics.com Their applications extend to materials science, where they are incorporated into conducting polymers, dyes, and organic light-emitting diodes (OLEDs). numberanalytics.commsesupplies.com The continuous exploration of new synthetic methodologies to access novel nitrogen heterocyclic systems remains a vibrant and essential area of research in organic chemistry. researchgate.netnumberanalytics.com

Overview of Azepane Ring Systems: Synthetic Challenges and Research Interest

The azepane ring, a saturated seven-membered nitrogen-containing heterocycle, is a significant structural motif found in numerous biologically active compounds and is considered one of the top 100 most frequently used ring systems in small molecule drugs. unimib.itresearchgate.net Despite their importance, the synthesis of azepane derivatives presents considerable challenges for synthetic organic chemists. unimib.itresearchgate.net The increased conformational flexibility of the seven-membered ring compared to smaller five- and six-membered rings like pyrrolidine (B122466) and piperidine (B6355638) makes stereoselective synthesis particularly difficult. researchgate.netresearchgate.net

Key synthetic strategies for constructing the azepane core include ring-closing reactions, ring-expansion reactions of smaller cyclic precursors, and multi-step linear sequences. researchgate.netresearchgate.net Ring-closing metathesis has emerged as a powerful tool for the formation of azepine and its derivatives. researchgate.net Another innovative approach involves the photochemical dearomative ring expansion of nitroarenes, which transforms a six-membered benzene (B151609) ring into a seven-membered azepane ring system. manchester.ac.uknih.gov This method, mediated by blue light at room temperature, offers a two-step pathway to complex azepanes from simple starting materials. manchester.ac.uknih.gov The development of flexible and efficient methodologies for the synthesis of functionalized azepanes remains an active area of research, driven by the underrepresentation of this scaffold in medicinal chemistry libraries and the vast potential of the three-dimensional chemical space it occupies. researchgate.netresearchgate.net

Role of Arylsulfonyl Groups in Chemical Structure and Reactivity

Arylsulfonyl groups are powerful activating groups in organic synthesis, significantly influencing the structure and reactivity of the molecules to which they are attached. tandfonline.comtandfonline.com A key characteristic of the arylsulfonyl moiety is its ability to stabilize an adjacent carbanion, a property that has long been exploited in organic synthesis. tandfonline.comtandfonline.com This electron-withdrawing nature also activates adjacent systems towards nucleophilic attack. tandfonline.com

Beyond carbanion stabilization, the arylsulfonyl group is an excellent leaving group. tandfonline.comtandfonline.com This property is harnessed in various synthetic transformations, including elimination reactions to generate unsaturation. tandfonline.com For instance, the base or acid-promoted elimination of a sulfonyl group from α-amido sulfones can lead to the in situ generation of reactive N-acylimino intermediates, which can then be trapped by nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. tandfonline.comtandfonline.com

The reactivity of heteroaryl sulfones can be finely tuned by the electronic properties of the heterocyclic core and any substituents. acs.org Electron-withdrawing groups on the aryl ring or the heterocyclic system enhance the electrophilicity of the sulfur atom, making the sulfonyl group a better leaving group and increasing the rate of nucleophilic substitution reactions. acs.org Conversely, electron-donating groups can decrease reactivity. acs.org This tunable reactivity makes arylsulfonyl groups versatile tools for a wide range of chemical transformations, including the synthesis of complex heterocyclic compounds. tandfonline.comtandfonline.com

Contextualization of 1-(4-Methoxyphenyl)sulfonylazepane within Current Chemical Research Paradigms

The compound this compound is situated at the intersection of several key areas of modern chemical research. It combines a medicinally relevant, yet synthetically challenging, azepane scaffold with an activating arylsulfonyl group. The 4-methoxyphenyl (B3050149) substituent on the sulfonyl group introduces specific electronic properties that can modulate the reactivity of the entire molecule. The methoxy (B1213986) group is an electron-donating group, which can influence the electron density at the sulfonyl sulfur and the adjacent nitrogen atom of the azepane ring.

Current research paradigms emphasize the development of efficient and modular synthetic strategies to access diverse chemical structures. The synthesis of compounds like this compound would likely leverage modern synthetic methods for the construction of the azepane ring and the introduction of the arylsulfonyl group. Furthermore, the exploration of the reactivity of this compound would align with the ongoing interest in using sulfonyl-activated systems for the synthesis of more complex molecules. The potential for this compound to serve as a building block for the synthesis of novel, biologically active agents places it firmly within the scope of contemporary medicinal chemistry research.

Scope and Objectives of Academic Inquiry Pertaining to the Target Compound

Academic inquiry into this compound would likely encompass several key objectives. A primary goal would be the development and optimization of synthetic routes to this compound and its derivatives. This would involve exploring different strategies for the formation of the azepane ring and the subsequent N-sulfonylation.

A second major objective would be to investigate the chemical reactivity of this compound. This would include studying its behavior in various chemical transformations, such as nucleophilic substitution reactions at the sulfonyl group or reactions involving the azepane ring itself. Understanding the influence of the 4-methoxyphenylsulfonyl group on the reactivity of the azepane nitrogen would be a key aspect of this research.

Finally, a significant objective would be to explore the potential applications of this compound as a synthetic intermediate. This would involve using the compound as a starting material for the synthesis of more complex molecules with potential biological activity. The ultimate aim would be to demonstrate the utility of this compound as a versatile building block in organic synthesis and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methoxyphenyl)sulfonylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c1-17-12-6-8-13(9-7-12)18(15,16)14-10-4-2-3-5-11-14/h6-9H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJAWMMNHHGSXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50289489
Record name 1-(4-methoxyphenyl)sulfonylazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50289489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6127-94-2
Record name 1-(4-methoxyphenyl)sulfonylazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50289489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 4 Methoxyphenyl Sulfonylazepane and Congeneric Structures

Strategies for Azepane Ring Construction and Functionalization

The construction of the seven-membered azepane ring is a key challenge in the synthesis of 1-(4-Methoxyphenyl)sulfonylazepane. Several methodologies have been developed to create these cyclic amines, including cyclization reactions and ring expansion techniques. Furthermore, methods for the selective functionalization of the azepane ring are crucial for creating a diverse range of derivatives.

Cyclization Reactions for Seven-Membered Nitrogen Heterocycles

The formation of seven-membered rings, such as azepane, can be notoriously difficult due to unfavorable ring strain and entropic factors. However, various cyclization strategies have been successfully employed.

One notable method involves the silyl-aza-Prins cyclization . This process utilizes a Lewis acid, such as indium(III) chloride (InCl₃), to catalyze the reaction between an aldehyde and an allylsilyl amine. The reaction proceeds through the formation of an E-iminium ion, followed by a 7-endo cyclization to furnish the trans-azepane derivative in high yields and with excellent diastereoselectivity.

Another powerful technique is the copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines. This method provides an efficient route to trifluoromethyl-substituted azepine derivatives. The reaction likely proceeds through a copper-catalyzed amination of the allenyne, followed by an intramolecular cyclization to form the seven-membered ring.

Photochemical reactions also offer a unique avenue for the synthesis of seven-membered nitrogen heterocycles. These methods can provide access to unique reactivity and increase molecular complexity, often with high selectivity and yield.

A summary of selected cyclization strategies is presented in the table below.

Cyclization StrategyKey Reagents/CatalystsProduct FeaturesReference
Silyl-aza-Prins CyclizationLewis Acid (e.g., InCl₃), Aldehyde, Allylsilyl aminetrans-Azepanes, High diastereoselectivity
Copper(I)-Catalyzed Tandem Amination/CyclizationCu(I) catalyst, Allenynes, AminesFunctionalized azepines
Photochemical CyclizationLight irradiationDiverse seven-membered N-heterocycles
Iodoarene-Catalyzed Oxidative CyclizationIodoarenes, Oxidative conditionsSubstituted five-, six-, and seven-membered rings
Gold-Catalyzed 1,3-Azaprotio TransferGold catalyst, PhotoirradiationFive- to seven-membered cyclic nitrones

Ring Expansion Methodologies for Azepane Scaffolds

Ring expansion reactions provide an alternative and powerful approach to constructing azepane rings from smaller, more readily available cyclic precursors. These methods often involve the rearrangement of a smaller ring to a larger one, driven by the release of ring strain or other thermodynamic factors.

A notable example is the Beckmann rearrangement , which has been utilized in the synthesis of fused azepane systems. For instance, starting from 5-methoxytetralone, a six-membered ring can be expanded to a seven-membered lactam, which can then be reduced to the corresponding azepane.

Another strategy involves a formal cross-dimerization between three-membered aza heterocycles (aziridines) and three- or four-membered ring ketones. This reaction, mediated by synergistic bimetallic catalysis (e.g., Palladium and another metal), allows for the efficient and scalable assembly of diverse N-heterocycles, including 3-benzazepinones.

The Schmidt reaction has also been employed for the synthesis of bicyclic azepanes. This reaction involves the treatment of a ketone with hydrazoic acid, leading to a ring expansion and the formation of a lactam, which can subsequently be reduced.

Furthermore, a piperidine (B6355638) ring expansion has been shown to produce diastereomerically pure azepane derivatives with excellent stereoselectivity and regioselectivity. This method offers a controlled way to access specific isomers of functionalized azepanes.

The table below summarizes key ring expansion methodologies.

Ring Expansion MethodStarting MaterialKey ReagentsProductReference
Beckmann RearrangementCyclic OximeAcid catalystLactam (Azepane precursor)
Formal Cross-DimerizationAziridine and Cyclic KetoneBimetallic catalyst (e.g., Pd)Fused Azepinone
Schmidt ReactionCyclic KetoneHydrazoic acidLactam (Azepane precursor)
Piperidine Ring ExpansionSubstituted PiperidineNot specifiedFunctionalized Azepane
Two-Carbon Ring Expansion of IsatinIsatin, Pyridinium bromide, Indene-1,3-dioneNot specifiedDibenzo[b,d]azepin-6-one
Iodine-Mediated Pyridine Ring ExpansionPyridineIodine, AirAzepine

Chemo- and Regioselective Functionalization of Azepane Rings

Once the azepane scaffold is constructed, selective functionalization is often necessary to introduce desired chemical properties. Achieving chemo- and regioselectivity on the flexible seven-membered ring can be challenging.

One approach involves the late-stage oxidation of tetrahydroazepines . For example, hydroboration of a tetrahydroazepine can proceed with diastereoselectivity to yield regioisomeric azepanols. These can then be oxidized to the corresponding oxo-azepines, providing access to densely functionalized scaffolds.

The silyl-aza-Prins cyclization itself can be influenced by the choice of catalyst to control the reaction outcome. While indium trichloride (B1173362) (InCl₃) selectively produces azepanes, using trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) can lead to the formation of tetrahydropyran (B127337) derivatives, demonstrating catalyst-dependent selectivity.

Furthermore, the development of methods for the C-H functionalization of azepanes is an active area of research. These reactions allow for the direct introduction of functional groups at specific positions on the ring, avoiding the need for pre-functionalized starting materials.

Installation of the Sulfonyl Moiety via Advanced Sulfonylation Techniques

The final key step in the synthesis of this compound is the installation of the 4-methoxyphenylsulfonyl group onto the nitrogen atom of the azepane ring. This is typically achieved through an N-sulfonylation reaction.

N-Sulfonylation Protocols Utilizing Activated Sulfonyl Precursors

The most common method for N-sulfonylation involves the reaction of an amine with a sulfonyl chloride in the presence of a base. For the synthesis of this compound, this would involve reacting azepane with 4-methoxybenzenesulfonyl chloride. Pyridine is a commonly used base for this transformation.

However, the reactivity of amines can vary, and alternative sulfonylating agents and activation methods have been developed. Sulfonyl fluorides have emerged as stable and effective precursors for sulfonamides. Their activation, often with a Lewis acid like calcium triflimide [Ca(NTf₂)₂], allows for the efficient coupling with a wide range of amines under mild conditions.

Thiosulfonates are another class of stable and non-toxic sulfonylating agents. They can be coupled with amines under copper-catalyzed conditions to produce sulfonamides.

The table below highlights various activated sulfonyl precursors and their corresponding reaction conditions.

Sulfonyl PrecursorActivating Agent/CatalystKey FeaturesReference(s)
Sulfonyl ChlorideBase (e.g., Pyridine)Classical and widely used method
Sulfonyl FluorideLewis Acid (e.g., Ca(NTf₂)₂)Stable precursor, mild reaction conditions
ThiosulfonateCopper CatalystStable and non-toxic precursor
Sulfonyl HydrazideIodine catalyst, Oxidant (e.g., TBHP)Metal-free conditions
Arylboronic Acid and SO₂Palladium CatalystForms sulfonyl chloride in situ
Aromatic Carboxylic Acid and SO₂Copper Catalyst, LightDecarboxylative chlorosulfonylation

Transition-Metal Catalyzed Sulfonylation Methods

While direct N-sulfonylation is common, transition-metal catalyzed methods offer alternative and sometimes more efficient routes, particularly for challenging substrates.

Copper-catalyzed sulfonylation has been demonstrated using various sulfonyl sources. For instance, copper catalysts can facilitate the coupling of amines with thiosulfonates. Copper has also been used to mediate the C-H sulfonylation of aldehydes, which could be a potential route to functionalized precursors for azepane synthesis.

Palladium catalysis has been employed for the α-C-H arylation of N-sulfonyl amines, demonstrating the ability to functionalize the carbon framework adjacent to the sulfonamide group. Although not a direct N-sulfonylation method, it highlights the utility of palladium in modifying sulfonylated amine structures. Palladium has also been used to synthesize N-sulfonyl ketimines from imidoylsilanes and diaryliodonium salts.

While direct transition-metal catalyzed N-sulfonylation of secondary amines like azepane is less common than the classical methods, the development of such catalytic systems remains an area of active research, promising milder reaction conditions and broader substrate scope.

Derivatization and Introduction of the 4-Methoxyphenyl (B3050149) Unit

The introduction of the 4-methoxyphenylsulfonyl moiety onto the azepane nitrogen is a critical step in the synthesis of the target compound. This is typically achieved by reacting azepane with 4-methoxybenzenesulfonyl chloride. The methodologies for constructing this key sulfonamide linkage can be broadly categorized into electrophilic and nucleophilic aromatic substitution strategies, as well as modern coupling reactions.

Electrophilic and Nucleophilic Aromatic Substitution Strategies

Electrophilic Aromatic Substitution (EAS): The synthesis of the key reagent, 4-methoxybenzenesulfonyl chloride, often begins with an electrophilic aromatic substitution on anisole (B1667542) (methoxybenzene). wikipedia.org The methoxy (B1213986) group is an activating substituent, directing incoming electrophiles to the ortho and para positions. wikipedia.org Sulfonation of anisole using fuming sulfuric acid or sulfur trioxide in sulfuric acid introduces the sulfonic acid group, primarily at the para position due to steric hindrance at the ortho positions. masterorganicchemistry.com The resulting p-methoxybenzenesulfonic acid can then be converted to the corresponding sulfonyl chloride using reagents like phosphorus pentachloride or thionyl chloride. orgsyn.org

Nucleophilic Aromatic Substitution (SNAr): While direct sulfonylation of azepane is the most common approach, SNAr reactions offer an alternative for constructing the aryl-nitrogen bond. wikipedia.org In this scenario, a suitably activated aromatic ring bearing a good leaving group (e.g., a halide) at the para position to a strongly electron-withdrawing group (like a nitro group) can react with the nitrogen nucleophile of azepane. wikipedia.org However, for the synthesis of this compound, this method is less direct as the methoxy group is electron-donating, disfavoring SNAr. wikipedia.org A more relevant application of nucleophilic substitution principles lies in the reaction of azepane with pre-formed 4-methoxybenzenesulfonyl chloride. Here, the nitrogen atom of the azepane ring acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group. This reaction is a cornerstone in the synthesis of arylsulfonamides. nih.gov

Recent studies have also explored novel nucleophilic substitution reactions at the nitrogen atom of arylsulfonamides themselves, allowing for their conversion into other valuable compounds. researchgate.netnih.gov

Coupling Reactions for Aryl-Nitrogen/Sulfur Bond Formation

Modern cross-coupling reactions provide powerful alternatives for the formation of C-N and C-S bonds, which are central to the synthesis of arylsulfonamides and their precursors. Nickel-catalyzed cross-coupling amination has emerged as a versatile method for arylating weak N-nucleophiles, including sulfonamides. nih.gov This approach can efficiently couple aryl halides or tosylates with a range of nitrogen-containing compounds. nih.gov

For the formation of the aryl-sulfur bond in precursors, copper- and palladium-catalyzed cross-coupling reactions are well-established. For instance, copper-catalyzed coupling of arylboronic acids with sulfinic acid salts offers a mild and efficient route to diaryl and alkylaryl sulfones. organic-chemistry.org Iron-catalyzed radical coupling reactions have also been developed for the synthesis of arylsulfinates from diaryliodoniums. rsc.org While not directly forming the sulfonamide, these methods are crucial for synthesizing key intermediates and diversifying the range of accessible sulfonylating agents.

Optimization of Synthetic Pathways: Yield Enhancement and Purity Control

The efficiency of synthesizing this compound is critically dependent on optimizing reaction conditions to maximize yield and ensure high purity. Key factors include the choice of solvent, base, temperature, and purification methods.

For the sulfonylation of amines, reaction conditions are tailored to the specific substrates. For example, in the synthesis of various sulfonamide derivatives, the use of dimethylformamide (DMF) as a solvent and a combination of potassium carbonate (K2CO3) and potassium iodide (KI) as bases has been shown to produce high yields. nih.gov In other systems, acetonitrile (B52724) has been identified as an optimal solvent for the NH4I-mediated reaction of sodium sulfinates and amines to form sulfonamides, with reactions carried out at 80 °C for 12 hours. nih.gov

The purification of the final product is crucial for removing unreacted starting materials and byproducts. Semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for isolating sulfonamides with high purity (>97%). researchgate.net The selection of the mobile phase and gradient is optimized for each specific compound to achieve efficient separation. researchgate.net

A study on the synthesis of sulfonamide derivatives highlighted the benefits of optimized procedures, including short reaction times, satisfactory yields (ranging from 20.6% to 91.8%, with an average of 60.4%), and adherence to green chemistry principles. researchgate.net

Stereoselective and Enantioselective Approaches in Azepane Synthesis

The development of methods for the stereoselective and enantioselective synthesis of substituted azepanes is of great interest due to the prevalence of chiral azepane scaffolds in biologically active compounds. nih.govresearchgate.net

Several strategies have been developed to control the stereochemistry of the azepane ring. One approach involves a highly diastereoselective and enantioselective lithiation-conjugate addition sequence starting from N-Boc-N-(p-methoxyphenyl)-2,3-substituted allylamines. nih.gov This method allows for the synthesis of 4,5,6- and 3,4,5,6-substituted azepanes with high enantiopurity. nih.gov

Ring expansion reactions of piperidine derivatives offer another pathway to stereochemically defined azepanes. rsc.orgresearchgate.net Diastereomerically pure azepane derivatives have been prepared with excellent yield and complete stereoselectivity and regioselectivity using this strategy. rsc.org

Other notable methods include:

The silyl-aza-Prins cyclization of allylsilyl amines, which yields trans-azepanes with high diastereoselectivity. acs.org

Osmium-catalyzed tethered aminohydroxylation, which has been used for the stereoselective synthesis of heavily hydroxylated azepane iminosugars. nih.govacs.org

Rhodium(III)-catalyzed atroposelective C-H cyanation of 1-aryl isoquinolines, providing access to axially chiral nitrile-containing structures. acs.orgacs.org

NHC-catalyzed [3+4] annulation to produce functionalized azepino[1,2-a]indoles with high enantioselectivity. rsc.org

These advanced synthetic methods provide a robust toolkit for the preparation of a wide range of structurally diverse and stereochemically complex azepane derivatives, including this compound and its congeners.

Chemical Reactivity and Transformation Pathways of 1 4 Methoxyphenyl Sulfonylazepane

Reactions Involving the Azepane Nitrogen Atom

The nitrogen atom of the azepane ring, while part of a sulfonamide, retains nucleophilic character and can participate in several types of reactions.

N-Alkylation, Acylation, and Other N-Functionalizations

The hydrogen atom on the sulfonamide nitrogen is acidic and can be removed by a base to form an anion. This anion is a potent nucleophile and can react with various electrophiles.

N-Alkylation: In the presence of a suitable base, such as sodium hydride or potassium carbonate, the nitrogen can be alkylated using alkyl halides. This reaction introduces an alkyl group onto the nitrogen atom, expanding the molecular complexity.

N-Acylation: Similarly, the nitrogen can be acylated using acyl chlorides or anhydrides. This leads to the formation of N-acylsulfonamides, which are important structural motifs in many biologically active molecules.

These functionalization reactions are crucial for building more complex molecular architectures based on the azepane scaffold.

De-protection and De-sulfonylation Processes

The 4-methoxyphenylsulfonyl group is often employed as a protecting group for the azepane nitrogen. Its removal, or de-sulfonylation, is a key step in many synthetic sequences to liberate the free secondary amine. The conditions for this deprotection depend on the specific synthetic context. Common methods include:

Reductive Cleavage: Reagents like sodium in liquid ammonia (B1221849) or sodium amalgam can effectively cleave the sulfur-nitrogen bond.

Acidic Hydrolysis: In some cases, strong acids such as hydrobromic acid or trifluoroacetic acid can be used to remove the sulfonyl group, although this method can be harsh and may not be compatible with other functional groups in the molecule.

The choice of deprotection method is critical to ensure the integrity of the rest of the molecule.

Reactivity of the Sulfonyl Group

The sulfonyl group is a key functional group that significantly influences the reactivity of the entire molecule.

Reactions at the Sulfur Center and Sulfur-Carbon Bond Cleavage

The sulfur atom in the sulfonyl group is electrophilic and can be attacked by strong nucleophiles. However, such reactions are less common compared to the reactions involving the nitrogen or the aromatic ring. Cleavage of the sulfur-carbon bond of the 4-methoxyphenyl (B3050149) group is generally difficult and requires harsh conditions.

Role of the Sulfonyl Group as an Activating or Directing Group

The sulfonyl group is a strong electron-withdrawing group. fiveable.meresearchgate.net This property has a profound effect on the reactivity of the attached aromatic ring.

Deactivating Group: The sulfonyl group deactivates the aromatic ring towards electrophilic aromatic substitution reactions. masterorganicchemistry.com This is because it withdraws electron density from the ring, making it less nucleophilic and therefore less reactive towards electrophiles. masterorganicchemistry.com

Meta-Directing Group: For electrophilic aromatic substitution, the sulfonyl group is a meta-director. This means that incoming electrophiles will preferentially add to the positions meta to the sulfonyl group. This is due to the resonance structures of the intermediate carbocation (the sigma complex), where the positive charge is destabilized at the ortho and para positions by the electron-withdrawing sulfonyl group.

Electrophilic and Nucleophilic Reactions on the Aromatic Ring

The electronic nature of the 4-methoxyphenylsulfonyl group governs the types of reactions that can occur on the aromatic ring.

Electrophilic Aromatic Substitution: As mentioned, the sulfonyl group deactivates the ring, making electrophilic substitution reactions more difficult. masterorganicchemistry.com However, under forcing conditions, reactions such as nitration or halogenation can occur, with the substituent adding to the meta position relative to the sulfonyl group. The methoxy (B1213986) group, being an electron-donating group, is an ortho, para-director and an activating group. In 1-(4-Methoxyphenyl)sulfonylazepane, the directing effects of the sulfonyl and methoxy groups are opposing. The powerful activating and ortho, para-directing effect of the methoxy group will dominate, directing incoming electrophiles to the positions ortho to the methoxy group (and meta to the sulfonyl group).

Nucleophilic Aromatic Substitution: The strong electron-withdrawing nature of the sulfonyl group can activate the aromatic ring for nucleophilic aromatic substitution (SNAr). researchgate.netnih.gov For an SNAr reaction to occur, a good leaving group must be present on the ring, typically at the ortho or para position relative to the activating group. In the case of this compound itself, there isn't an inherent leaving group on the aromatic ring. However, if a derivative were synthesized with a leaving group (e.g., a halogen) at a position ortho or para to the sulfonyl group, it would be susceptible to displacement by nucleophiles.

Mechanistic Studies of Key Transformations

The reactivity of this compound is largely centered around the sulfonyl group's influence on the azepane ring. The strong electron-withdrawing nature of the arylsulfonyl group decreases the basicity of the nitrogen atom and increases the acidity of the adjacent C-H protons, particularly at the α-positions (C2 and C7) of the azepane ring. This electronic feature opens up several transformation pathways.

α-Lithiation and Subsequent Electrophilic Quench: A common transformation for N-sulfonylated cyclic amines is deprotonation at the α-carbon using a strong base, such as organolithium reagents, to form a stabilized carbanion. This intermediate can then be trapped with various electrophiles. For this compound, treatment with a base like n-butyllithium or sec-butyllithium (B1581126) would likely lead to the formation of a lithiated species at the C2 position. The presence of the sulfonyl group is crucial for the stabilization of the resulting carbanion. The subsequent reaction with an electrophile (E+) would yield a 2-substituted azepane derivative.

The general mechanism can be depicted as follows:

Deprotonation: The strong base removes a proton from the C2 position of the azepane ring, forming a lithiated intermediate. The transition state for this step involves the coordination of the lithium ion.

Electrophilic Attack: The nucleophilic carbanion attacks an electrophile, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the C2 position.

Deuterium labeling studies on similar systems have indicated that the initial deprotonation can occur with varying degrees of stereoselectivity, and the stereochemical outcome of the electrophile trapping can be dependent on the nature of the electrophile itself.

C-H Activation: Transition metal-catalyzed C-H activation represents another powerful tool for the functionalization of the azepane ring. While direct C-H activation of this compound is not specifically reported, related studies on N-sulfonylated cyclic amines suggest that regioselective functionalization is feasible. For instance, palladium-catalyzed C-H arylation could potentially be applied to introduce an aryl group at the β- or γ-position of the azepane ring, depending on the directing group and reaction conditions. Mechanistic investigations of such reactions often reveal a concerted metalation-deprotonation pathway as the key C-H cleavage step.

Deprotection of the Sulfonyl Group: The 4-methoxyphenylsulfonyl group can be viewed as a protecting group for the azepane nitrogen. Its removal to liberate the free secondary amine is a key transformation. Generally, the cleavage of N-sulfonyl groups requires harsh conditions, such as treatment with strong acids or reducing agents. However, the presence of the electron-donating methoxy group on the phenyl ring may facilitate cleavage under milder acidic conditions compared to unsubstituted phenylsulfonyl or tosyl groups. The mechanism of acid-catalyzed deprotection likely involves protonation of a sulfonyl oxygen, followed by nucleophilic attack on the sulfur atom or the ipso-carbon of the phenyl ring, leading to the cleavage of the S-N bond.

Advanced Spectroscopic and Structural Elucidation Studies of 1 4 Methoxyphenyl Sulfonylazepane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the chemical structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of the atomic framework of 1-(4-Methoxyphenyl)sulfonylazepane.

1D NMR (¹H, ¹³C) and Chemical Shift Correlation Analysis

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment, while the ¹³C NMR spectrum would reveal all unique carbon atoms.

¹H NMR: The aromatic region would feature two doublets characteristic of a 1,4-disubstituted benzene (B151609) ring, integrating to two protons each. The protons ortho to the electron-donating methoxy (B1213986) group would appear upfield compared to those ortho to the electron-withdrawing sulfonyl group. A singlet integrating to three protons would correspond to the methoxy (-OCH₃) group. The protons on the azepane ring would exhibit more complex signals. The two protons on the carbon adjacent to the nitrogen atom (α-protons) are expected to be deshielded by the sulfonyl group and would likely appear as a triplet. The remaining eight protons of the azepane ring (β- and γ-protons) would appear as multiplets in the aliphatic region.

¹³C NMR: The spectrum would show characteristic signals for the aromatic carbons, with the carbon bearing the methoxy group appearing significantly upfield. The signal for the methoxy carbon itself would be found around 55-60 ppm. In the aliphatic region, the carbons of the azepane ring would be visible, with the α-carbons appearing most downfield due to the influence of the nitrogen and sulfonyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Assignment ¹H Chemical Shift (δ, ppm) (Multiplicity) ¹³C Chemical Shift (δ, ppm)
Aromatic H (ortho to SO₂) 7.7 - 7.9 (d) 128 - 132
Aromatic H (ortho to OCH₃) 6.9 - 7.1 (d) 114 - 118
Methoxy (-OCH₃) 3.8 - 3.9 (s) 55 - 58
Azepane α-CH₂ 3.3 - 3.5 (t) 48 - 52
Azepane β, γ-CH₂ 1.5 - 1.9 (m) 26 - 30
Aromatic C (ipso to SO₂) Not Applicable 130 - 135

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To confirm the assignments from 1D NMR and establish the precise connectivity, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. It would confirm the ortho-coupling between the aromatic protons and show the coupling sequence between the α, β, and γ protons within the azepane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the aromatic protons ortho to the sulfonyl group correlating to the ipso-carbon, and the α-protons of the azepane ring correlating to the sulfonyl group's ipso-carbon, definitively linking the azepane ring to the sulfonyl moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. It could provide insights into the preferred conformation of the molecule, for instance, by showing correlations between the methoxy protons and the adjacent aromatic protons.

Dynamic NMR Studies for Conformational Analysis (If applicable)

The seven-membered azepane ring is conformationally flexible and can undergo ring inversion. At room temperature, this process is typically fast on the NMR timescale, resulting in averaged signals for the ring protons. Dynamic NMR studies, involving recording spectra at various temperatures, could be used to study this conformational exchange. At low temperatures, the ring inversion could be slowed or "frozen out," potentially leading to the observation of distinct signals for axial and equatorial protons, providing valuable information about the ring's conformational dynamics and the energy barrier of inversion.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The calculated exact mass for this compound (C₁₃H₁₉NO₃S) is 269.11399 Da. An HRMS experiment would be expected to yield a measured mass within a few parts per million (ppm) of this value, confirming the molecular formula.

Tandem mass spectrometry (MS/MS) would be used to analyze the fragmentation pathway. While specific experimental data is unavailable, a plausible fragmentation pattern can be proposed based on the structure. The molecular ion [M+H]⁺ would likely undergo fragmentation through several key pathways:

Cleavage of the S-N bond: This is a common fragmentation pathway for sulfonamides, which would lead to the formation of the 4-methoxybenzenesulfonyl cation (m/z 171) and a neutral azepane fragment.

Loss of the azepane ring: Fragmentation could result in the loss of the C₆H₁₂N radical, leading to the same 4-methoxybenzenesulfonyl cation (m/z 171).

Fragmentation of the methoxyphenyl group: Cleavage could lead to the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO).

Table 2: Predicted HRMS Fragments for this compound

Predicted Fragment Ion (m/z) Proposed Structure / Origin
270.1213 [M+H]⁺
171.0116 [CH₃OC₆H₄SO₂]⁺
155.0167 [HOC₆H₄SO₂]⁺
108.0578 [CH₃OC₆H₄]⁺

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule's functional groups.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorptions corresponding to the sulfonyl group. Two characteristic strong bands would be expected for the asymmetric (νas) and symmetric (νs) stretching vibrations of the S=O bonds, typically found in the regions of 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively. Other key absorbances would include C-H stretching from the aromatic ring (~3000-3100 cm⁻¹) and the aliphatic azepane ring (~2850-2950 cm⁻¹), aromatic C=C stretching (~1500-1600 cm⁻¹), and C-O stretching of the methoxy group (~1250 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would also detect these vibrations but with different relative intensities. Aromatic ring vibrations, particularly the ring breathing mode, often give strong signals in Raman spectra.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Sulfonyl (SO₂) Asymmetric Stretch 1330 - 1370 IR (Strong)
Sulfonyl (SO₂) Symmetric Stretch 1140 - 1180 IR (Strong)
Aryl C-O-C Asymmetric Stretch 1240 - 1260 IR (Strong)
Aromatic C-H Stretch 3000 - 3100 IR (Medium), Raman (Strong)
Aliphatic C-H Stretch 2850 - 2950 IR (Strong), Raman (Strong)

Single Crystal X-ray Diffraction for Definitive Molecular Geometry and Crystal Packing

While no crystal structure for this compound has been reported in the searched databases, a single crystal X-ray diffraction analysis would provide the most definitive structural information. This technique would yield a three-dimensional model of the molecule in the solid state, providing precise data on:

Molecular Geometry: Unambiguous confirmation of the atomic connectivity.

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., S=O, S-N, S-C, C-O) and angles, which can offer insights into bond orders and steric strain.

Conformation: The exact conformation of the flexible azepane ring (e.g., chair, boat, or twist-chair) in the crystal lattice would be determined. The torsion angles defining the orientation of the methoxyphenyl ring relative to the sulfonyl group would also be established.

Crystal Packing: The analysis would reveal how individual molecules are arranged in the unit cell and what intermolecular forces, such as C-H···O hydrogen bonds or van der Waals interactions, govern the crystal packing. This information is crucial for understanding the solid-state properties of the compound.

Computational and Theoretical Investigations of 1 4 Methoxyphenyl Sulfonylazepane

Quantum Chemical Calculations: Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of 1-(4-methoxyphenyl)sulfonylazepane. These methods provide a detailed picture of electron distribution and energy levels, which are key to understanding its chemical behavior.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the properties of many-electron systems. For this compound, DFT calculations, particularly with the B3LYP functional and 6-311G** or similar basis sets, are employed to determine its most stable three-dimensional structure (geometry optimization). nih.govnih.gov This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. Studies on similar sulfonamide-containing heterocyclic compounds have demonstrated that DFT methods can accurately reproduce experimental structural parameters. nih.gov

Furthermore, DFT is used to calculate the vibrational frequencies of the molecule. These theoretical frequencies, after appropriate scaling, can be compared with experimental data from Infrared (IR) and Raman spectroscopy to assign specific vibrational modes to the stretching and bending of bonds within the molecule. nih.govnih.gov For instance, characteristic vibrational bands for the sulfonyl group (SO2), the methoxy (B1213986) group (O-CH3), and the azepane ring can be identified and analyzed.

The electronic properties of this compound are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. nih.govmdpi.com A smaller energy gap generally suggests higher reactivity. nih.gov For this compound, the HOMO is typically localized on the electron-rich methoxyphenyl group, while the LUMO may be distributed over the sulfonylazepane moiety. This distribution indicates that the initial sites for electrophilic and nucleophilic attack can be predicted. researchgate.net

Table 1: Selected Calculated Geometric and Electronic Parameters for a Representative Sulfonamide Structure using DFT

ParameterCalculated Value
S=O Bond Length~1.45 Å
S-N Bond Length~1.65 Å
C-S-N Bond Angle~107°
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV

Note: These are typical values for similar structures and the exact values for this compound would require specific calculations.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theoretical accuracy for calculating molecular energies and spectroscopic parameters. nih.gov While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide benchmark values for the geometry and energy of this compound. These high-accuracy calculations are particularly valuable for validating the results obtained from more computationally efficient DFT methods and for the precise prediction of spectroscopic data where experimental data is unavailable or ambiguous. nih.gov

Conformational Analysis of the Azepane Ring and Substituent Rotations

The seven-membered azepane ring in this compound is flexible and can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. Conformational analysis is essential to identify the most stable conformers and to understand the energy barriers between them. Computational methods, including DFT and molecular mechanics, are used to explore the potential energy surface of the molecule. Studies on similar N-substituted diazepanes have revealed that low-energy conformations can be characterized by specific intramolecular interactions, such as π-stacking. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations typically model molecules in the gas phase at zero Kelvin, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of this compound at finite temperatures and in the presence of a solvent. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of conformational changes and intermolecular interactions over time.

By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), MD can reveal how the solvent influences the conformational preferences and the dynamics of the azepane ring and its substituents. This is crucial for understanding the behavior of the molecule in a realistic chemical or biological environment. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for structure elucidation. nih.gov DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide theoretical chemical shifts. scm.com These calculated shifts are then typically scaled or referenced against a standard (like tetramethylsilane) to compare with experimental data. The accuracy of these predictions has significantly improved, with some methods achieving mean absolute errors of less than 0.10 ppm for ¹H shifts. nih.gov

IR Frequencies: As mentioned in section 5.1.1, DFT calculations can predict the vibrational frequencies and their corresponding intensities in the IR spectrum. researchgate.net By comparing the calculated spectrum with the experimental one, a detailed assignment of the observed absorption bands can be made, providing confidence in the structural characterization of the molecule. researchgate.net

Table 2: Predicted vs. Experimental Spectroscopic Data for a Model Sulfonamide

Spectroscopic DataPredicted ValueExperimental Value
¹H NMR (ppm, -SO₂-CH₂-)3.453.42
¹³C NMR (ppm, -SO₂-CH₂-)52.151.8
IR Frequency (cm⁻¹, SO₂ asym stretch)13451340
IR Frequency (cm⁻¹, SO₂ sym stretch)11601155

Note: These are illustrative values. Actual data would depend on the specific compound and experimental conditions.

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry can be used to study the mechanisms of reactions involving this compound. By locating the transition state (TS) structures for a proposed reaction pathway, the activation energy can be calculated, providing insight into the reaction kinetics. For example, if this compound were to undergo a reaction, such as a nucleophilic substitution or a ring-opening reaction, transition state calculations could help to determine the most likely mechanism. These calculations involve finding the saddle point on the potential energy surface that connects the reactants and products. The geometry and energy of the transition state provide crucial information about the feasibility and stereochemical outcome of the reaction.

Investigation of Non-Linear Optical (NLO) Properties

Currently, there is no publicly available scientific literature detailing the computational and theoretical investigations of the non-linear optical (NLO) properties specifically for the compound this compound. Extensive searches of scholarly databases and chemical literature did not yield any studies focused on the determination of its hyperpolarizability, electric dipole moments, or other NLO-related parameters through methods such as Density Functional Theory (DFT) or Time-Dependent DFT (TD-DFT).

While computational studies of NLO properties are a significant area of research for many organic molecules, it appears that this compound has not yet been a specific target of such investigations. Therefore, no data tables or detailed research findings on its NLO characteristics can be provided at this time.

Advanced Applications in Chemical Synthesis and Materials Science Non Clinical

Role as a Synthetic Synthon for Complex Molecular Scaffolds

There is no available literature detailing the use of 1-(4-Methoxyphenyl)sulfonylazepane as a specific synthetic synthon for the construction of complex molecular scaffolds.

Application in Functional Materials Design (e.g., Organic Electronics, Sensors)

Development as a Ligand in Organometallic Chemistry or Catalysis

The development or investigation of this compound as a ligand in organometallic chemistry or for catalytic applications is not documented in the searched scientific resources.

Utilization in Supramolecular Chemistry or Self-Assembly

There is no information available to suggest that this compound has been utilized or studied in the context of supramolecular chemistry or self-assembly processes.

Conclusion and Prospective Research Directions

Summary of Key Academic Contributions and Insights for 1-(4-Methoxyphenyl)sulfonylazepane

Currently, there are no specific academic publications or patents dedicated to the synthesis, characterization, or application of this compound. The scientific community has not yet explored the unique properties and potential of this specific molecular architecture. The insights that can be offered are therefore extrapolations based on the well-documented chemistry of its constituent parts: the azepane ring, the sulfonyl linker, and the 4-methoxyphenyl (B3050149) group.

The N-sulfonylazepane scaffold is a recognized pharmacophore and a versatile synthetic intermediate. The sulfonamide linkage is known for its ability to impart specific conformational preferences and to act as a bioisostere for other functional groups. The 4-methoxyphenyl group, a common substituent in medicinal chemistry and materials science, can influence a molecule's electronic properties, solubility, and metabolic stability. The combination of these three components in this compound suggests a molecule with latent potential in various chemical and biological contexts, awaiting discovery and characterization.

Identification of Remaining Challenges and Unexplored Chemical Space

The most significant challenge concerning this compound is the complete lack of empirical data. The primary hurdle is its synthesis; while general methods for the N-sulfonylation of secondary amines are well-established, the specific conditions required for the efficient and high-yielding synthesis of this particular compound have not been reported.

The unexplored chemical space surrounding this compound is vast. Key areas awaiting investigation include:

Conformational Analysis: The seven-membered azepane ring can adopt multiple low-energy conformations. Understanding the conformational preferences of the N-sulfonylated ring and the influence of the 4-methoxyphenyl group is crucial for any rational drug design or materials science application.

Reactivity Studies: The reactivity of the azepane ring, the stability of the sulfonamide bond under various conditions, and the potential for functionalization of the aromatic ring are all unexplored avenues.

Physicochemical Properties: Fundamental data such as melting point, boiling point, solubility in various solvents, and crystallographic information are currently unavailable.

Future Directions in Novel Synthetic Methodologies for Sulfonylazepanes

The synthesis of this compound would likely proceed via the reaction of azepane with 4-methoxybenzenesulfonyl chloride. Future research in this area could focus on developing more sustainable and efficient synthetic methods. This could involve:

Catalytic Approaches: Exploring the use of novel catalysts to promote the sulfonylation reaction under milder conditions, with higher atom economy and reduced waste.

Flow Chemistry: The application of continuous flow technologies could offer better control over reaction parameters, leading to improved yields and purity, and facilitating safer scale-up.

One-Pot Syntheses: Developing multi-component reactions that allow for the construction of the sulfonylazepane scaffold in a single synthetic operation from simpler starting materials.

Potential for Discovering New Chemical Transformations and Reactivity Patterns

The unique combination of the electron-donating methoxy (B1213986) group on the aromatic ring and the flexible azepane ring could lead to the discovery of novel chemical transformations. Potential areas of interest include:

Ring Functionalization: Investigating methods for the selective functionalization of the azepane ring at various positions, which could be influenced by the directing effects of the N-sulfonyl group.

Sulfonamide Bond Chemistry: Exploring the reactivity of the sulfonamide linkage itself, such as cleavage or modification, to generate new molecular scaffolds.

Photochemical and Electrochemical Reactivity: The presence of the methoxy-activated aromatic ring suggests that the molecule may exhibit interesting photochemical or electrochemical properties, opening doors to new synthetic transformations.

Outlook on Non-Clinical Applications in Emerging Chemical Technologies

While clinical applications remain a distant prospect without biological data, this compound could find utility in several non-clinical areas of chemical technology:

Functional Materials: The polarity and conformational flexibility imparted by the sulfonylazepane moiety, combined with the electronic properties of the methoxyphenyl group, could make it a candidate for the development of novel polymers, liquid crystals, or organocatalysts.

Chemical Probes: As a foundational scaffold, it could be further functionalized to create chemical probes for studying biological processes or for use in chemical sensing applications.

Building Block in Complex Synthesis: Once its synthesis is optimized, this compound could serve as a valuable building block for the construction of more complex molecules with potential applications in various fields.

Q & A

Advanced Research Question

  • In Vitro Models :
    • Microsomal Stability : Incubate with liver microsomes (human/rat) to assess metabolic half-life (LC-MS/MS quantification) .
    • Caco-2 Permeability : Evaluate intestinal absorption potential (Papp values >1×10⁻⁶ cm/s indicate good bioavailability) .
  • In Vivo Models :
    • Rodent Pharmacokinetics : Administer intravenously/orally (dose: 5–10 mg/kg) to determine AUC, Cmax, and clearance. Plasma protein binding (equilibrium dialysis) and tissue distribution (radiolabeled compound) provide ADME insights .

How should discrepancies in reported biological activities of sulfonylazepane derivatives be addressed methodologically?

Q. Data Contradiction Analysis

  • Purity Verification : Re-analyze compounds via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities (>99% purity required) .
  • Assay Standardization : Compare protocols (e.g., cell line viability assays: MTT vs. resazurin). For example, conflicting IC₅₀ values may arise from differing serum concentrations in cell media .
  • In Silico Validation : Cross-check results with QSAR models or public databases (ChEMBL, PubChem) to identify outlier datasets .

What strategies can optimize the solubility and stability of this compound in aqueous formulations for biological testing?

Advanced Research Question

  • Co-Solvent Systems : Use DMSO/PEG-400 mixtures (<5% v/v) to enhance solubility without cytotoxicity .
  • pH Adjustment : Test buffered solutions (pH 6–8) to prevent hydrolysis of the sulfonamide bond. Stability-indicating HPLC methods (e.g., acidic mobile phase) monitor degradation .
  • Lyophilization : Prepare lyophilized powders with cryoprotectants (trehalose, mannitol) for long-term storage (-80°C) .

What computational tools are recommended for predicting the toxicological profile of this compound?

Advanced Research Question

  • ADMET Prediction : Software like SwissADME or ProTox-II estimates hepatotoxicity, mutagenicity, and cytochrome P450 inhibition. For instance, the methoxy group may reduce hepatotoxicity compared to nitro analogs .
  • DEREK Nexus : Rule-based algorithms flag structural alerts (e.g., sulfonamide hypersensitivity risks) .

How can researchers design controlled degradation studies to identify major metabolites of this compound?

Advanced Research Question

  • Forced Degradation : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and UV light conditions. LC-HRMS identifies degradation products (e.g., demethylated or sulfone oxide derivatives) .
  • Metabolite Profiling : Incubate with hepatocytes and use UPLC-QTOF-MS to detect phase I/II metabolites (e.g., glucuronidation at the methoxy group) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.